Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate
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Overview
Description
tert-Butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl 3-oxopropanoate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also employed in the development of bioactive molecules and drug candidates .
Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ethoxy and oxopropyl groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-13(18)6-9-16-12-7-10-17(11-8-12)14(19)21-15(2,3)4/h12,16H,5-11H2,1-4H3 |
InChI Key |
JHANIWHHQRLKAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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